molecular formula C₂₉H₃₇N₃O₆ B028452 1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester CAS No. 89460-20-8

1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester

Cat. No. B028452
CAS RN: 89460-20-8
M. Wt: 523.6 g/mol
InChI Key: JSROFURYAHZGNA-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester is a synthetic molecule of interest in organic chemistry due to its complex structure and potential as a building block in the synthesis of biologically active compounds. The compound is part of a broader class of chemicals known for their utility in dynamic kinetic resolution processes and as chiral auxiliaries in stereoselective synthesis.

Synthesis Analysis

The synthesis of related compounds involves stereoselective carbon−carbon bond formation utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This process enables the development of chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, which are key building blocks in the synthesis of various biologically active compounds (Kubo et al., 1997).

Molecular Structure Analysis

Studies on molecular structure focus on the configurational and conformational aspects of related compounds. For instance, the preparation of enantiomerically pure cis- and trans-configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids demonstrates the importance of stereochemistry in these molecules' synthesis (Naef & Seebach, 1985).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cycloaddition reactions to phenylazocarboxylates, showcasing their versatility as building blocks for synthesizing highly substituted 1,2,4-triazoles (Lasch & Heinrich, 2015). Additionally, reactions with aniline, o-phenylenediamine, and o-aminophenol have been investigated for related compounds, revealing the potential for creating diverse organic molecules (Pimenova et al., 2003).

Scientific Research Applications

Dynamic Kinetic Resolution and Chiral Auxiliary Use

The compound tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a related structure to the chemical compound , has been utilized in dynamic kinetic resolution processes. This method involves stereoselective carbon−carbon bond formation, showcasing the compound's role as a novel chiral auxiliary. The process yields chiral α-alkyl succinic acid derivatives and chiral β-amino acid derivatives, important building blocks for synthesizing biologically active compounds (Kubo et al., 1997).

Synthesis of Acid-Sensitive Amino-Acid Methyl Esters

A chiral glycine derivative, closely related to the compound , has been employed in the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. This process involves high diastereoselectivity and mild hydrolysis conditions, highlighting the compound's utility in synthesizing complex amino acids (Hoffmann & Seebach, 1997).

Asymmetric Synthesis and Enantioselective Reactions

The compound has been a crucial intermediate in the asymmetric synthesis of cyclic α-amino acids, such as (−)-baikiain and (−)-4-methyleneproline. The process involves diastereoselective alkylation and mild hydrolysis, yielding amino acids with high enantiomeric excess, demonstrating the compound's role in synthesizing enantiopure substances (Mazon & Nájera, 1997).

Novel Organocatalyst Development

Optical resolution of racemic derivatives of the compound has led to new organocatalysts for organic reactions. This innovative approach utilizes L-amino acid methyl ester for diastereomers formation, achieving high yield and purity of the optically active forms. This advancement showcases the potential of the compound in catalysis and organic synthesis (Tzeng et al., 2008).

properties

IUPAC Name

tert-butyl 1-methyl-2-oxo-3-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]imidazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O6/c1-20(25(33)32-24(18-31(5)28(32)36)27(35)38-29(2,3)4)30-23(17-16-21-12-8-6-9-13-21)26(34)37-19-22-14-10-7-11-15-22/h6-15,20,23-24,30H,16-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSROFURYAHZGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CN(C1=O)C)C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541773
Record name tert-Butyl 3-{N-[1-(benzyloxy)-1-oxo-4-phenylbutan-2-yl]alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester

CAS RN

89460-20-8
Record name tert-Butyl 3-{N-[1-(benzyloxy)-1-oxo-4-phenylbutan-2-yl]alanyl}-1-methyl-2-oxoimidazolidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester
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1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester

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